3-(4-(Methylthio)phenyl)prop-2-en-1-ol
Description
3-(4-(Methylthio)phenyl)prop-2-en-1-ol is a propenol derivative featuring a methylthio (-SMe) substituent on the para position of the phenyl ring. The hydroxyl group at the propenol position distinguishes it from ketone-containing analogs (e.g., intermediates for Elafibranor in ), suggesting unique reactivity and physicochemical properties .
Properties
CAS No. |
125872-62-0 |
|---|---|
Molecular Formula |
C10H12OS |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H12OS/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7,11H,8H2,1H3/b3-2+ |
InChI Key |
CYEZGNXSQXNLBW-NSCUHMNNSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/CO |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methylthio)phenyl)prop-2-en-1-ol typically involves the reaction of 4-(methylthio)benzaldehyde with an appropriate reagent to form the desired product. One common method involves the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the propen-1-ol derivative . The reaction conditions often include the use of a base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methylthio)phenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propen-1-ol moiety to a saturated alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of 3-(4-(Methylthio)phenyl)propanoic acid.
Reduction: Formation of 3-(4-(Methylthio)phenyl)propan-1-ol.
Substitution: Formation of 4-nitro-3-(4-(methylthio)phenyl)prop-2-en-1-ol or 4-bromo-3-(4-(methylthio)phenyl)prop-2-en-1-ol.
Scientific Research Applications
3-(4-(Methylthio)phenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(4-(Methylthio)phenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, inhibition of specific signaling pathways, or interaction with cellular receptors . For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The table below compares 3-(4-(Methylthio)phenyl)prop-2-en-1-ol with key analogs from the evidence:
Key Observations :
- Functional Group Impact: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to ketone analogs like Compound 1 and the Elafibranor intermediate. This may influence solubility and bioavailability.
- Sulfur Oxidation State : Unlike Compound 3, which features a sulfone (-SO₂Me) group, the target compound retains the methylthio (-SMe) group. Sulfones typically exhibit higher metabolic stability but reduced lipophilicity .
- Biological Relevance: Compound 1 and the Elafibranor intermediate demonstrate the role of α,β-unsaturated ketones in drug design (e.g., as Michael acceptors for enzyme inhibition). The propenol variant may exhibit distinct reactivity, such as participation in esterification or glycosylation reactions .
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